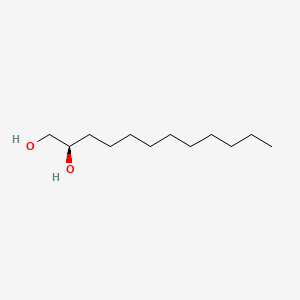

(R)-1,2-Dodecanediol

描述

Overview of Vicinal Chiral Diols in Asymmetric Organic Chemistry

Vicinal diols, also known as 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. When these two carbon atoms are stereocenters, the molecule is termed a chiral vicinal diol. These structures are of paramount importance in asymmetric organic chemistry, serving as versatile building blocks for the synthesis of complex, biologically active molecules. nih.govacs.org The precise spatial arrangement of the hydroxyl groups in chiral diols allows for the control of stereochemistry in subsequent chemical reactions, a critical factor in the development of pharmaceuticals and other fine chemicals. mhmedical.com

The synthesis of enantiomerically pure vicinal diols is a significant challenge in organic synthesis. acs.org Various methods have been developed to achieve this, including asymmetric dihydroxylation, kinetic resolution of racemic mixtures, and the use of chiral starting materials from the "chiral pool." nih.gov Enzymes are also increasingly used as catalysts for their high selectivity and ability to function under mild conditions. researchgate.net

Stereochemical Importance of (R)-1,2-Dodecanediol and Long-Chain Chiral Diols

This compound belongs to the class of long-chain chiral diols. The "R" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. khanacademy.org The long dodecyl (C12) chain imparts specific physical and chemical properties, such as increased lipophilicity, which can be advantageous in certain applications.

The stereochemistry of long-chain chiral diols like this compound is crucial for their function. mhmedical.com In the synthesis of chiral ligands, for example, the precise orientation of the diol's hydroxyl groups can dictate the stereochemical outcome of a metal-catalyzed reaction. nih.govacs.org Similarly, when used as a precursor for pharmaceutical intermediates, the chirality of the diol ensures the final drug molecule has the correct three-dimensional shape to interact effectively with its biological target. mhmedical.com

Scope and Research Focus of the Academic Outline

This article provides a focused examination of this compound. The subsequent sections will detail its physicochemical properties, including spectroscopic data. A thorough review of the primary synthetic methodologies for obtaining this specific enantiomer will be presented. Finally, the diverse applications of this compound in chemical synthesis will be explored, highlighting its role as a chiral building block, in the creation of chiral ligands, as a precursor for pharmaceutical intermediates, and in the development of advanced materials. The content is based on established research findings and aims to provide a comprehensive and scientifically accurate overview of this important chiral compound.

Physicochemical Properties of this compound

The distinct physical and chemical characteristics of this compound are fundamental to its utility in various chemical applications.

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₂ |

| Molecular Weight | 202.33 g/mol |

| Melting Point | 69-72 °C |

| Appearance | White to almost white crystalline powder |

| Optical Activity | [α]23/D +13°, c = 2.5 in ethanol |

Data sourced from commercial supplier information and chemical databases. sigmaaldrich.comchemspider.com

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The proton NMR spectrum would show characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups, as well as the long alkyl chain. The carbon NMR spectrum would similarly display distinct peaks for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. Absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the alkyl chain.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other fragment ions resulting from the cleavage of the molecule.

Synthetic Methodologies for this compound

The enantioselective synthesis of this compound is a key focus in organic chemistry, with several established methods.

Asymmetric Dihydroxylation of 1-Dodecene

Asymmetric dihydroxylation is a powerful method for converting alkenes into chiral diols. In the case of this compound, the starting material is 1-dodecene. This reaction is typically catalyzed by an osmium tetroxide complex in the presence of a chiral ligand. The choice of the chiral ligand, often a derivative of a cinchona alkaloid, dictates the stereochemical outcome, allowing for the selective synthesis of the (R)-enantiomer.

Kinetic Resolution of Racemic 1,2-Dodecanediol (B74227)

Kinetic resolution is a process used to separate a racemic mixture of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic 1,2-dodecanediol, enzymatic kinetic resolution is a common approach. Lipases are frequently employed to selectively acylate one of the enantiomers, typically the (S)-enantiomer, leaving the desired this compound unreacted. acs.org This unreacted diol can then be separated from the acylated product.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. While less common for a long-chain diol like this compound, it is theoretically possible to synthesize it from a chiral precursor with the appropriate stereochemistry and chain length. This approach involves a series of chemical transformations to convert the starting material into the target molecule while preserving the stereochemical integrity of the chiral center.

Applications of this compound in Chemical Synthesis

The unique properties of this compound make it a valuable tool in various areas of chemical synthesis.

Chiral Building Block

As a chiral building block, this compound serves as a foundational component for the synthesis of more complex chiral molecules. nih.govacs.org Its two hydroxyl groups can be selectively functionalized to introduce new functionalities and build up the molecular framework. The defined stereochemistry at the C-2 position is transferred to the final product, ensuring the desired three-dimensional structure.

Synthesis of Chiral Ligands

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. This compound can be used as a precursor for the synthesis of various chiral ligands. nih.govacs.org The diol can be converted into chiral phosphines, amines, or other coordinating groups. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Precursor for Pharmaceutical Intermediates

The stereochemistry of a drug molecule is often critical to its efficacy and safety. mhmedical.com this compound can serve as a key intermediate in the synthesis of pharmaceuticals. nih.govacs.org Its chiral center and functional groups can be incorporated into the structure of a drug molecule to ensure the correct spatial arrangement for interaction with its biological target.

Role in the Development of Novel Materials

The long alkyl chain and chiral nature of this compound make it an interesting candidate for the development of novel materials. It can be used to synthesize chiral liquid crystals, which have applications in display technologies. Additionally, it can be incorporated into polymers to create materials with specific properties, such as chirality-dependent recognition or self-assembly behavior. The racemic form, 1,2-dodecanediol, has been used in the preparation of ferrite (B1171679) nanoparticles. sigmaaldrich.com

属性

分子式 |

C12H26O2 |

|---|---|

分子量 |

202.33 g/mol |

IUPAC 名称 |

(2R)-dodecane-1,2-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3/t12-/m1/s1 |

InChI 键 |

ZITKDVFRMRXIJQ-GFCCVEGCSA-N |

手性 SMILES |

CCCCCCCCCC[C@H](CO)O |

规范 SMILES |

CCCCCCCCCCC(CO)O |

产品来源 |

United States |

Advanced Analytical Methodologies for Stereochemical Characterization of R 1,2 Dodecanediol

Spectroscopic Techniques for Absolute Configuration and Enantiomeric Purity Determination

The precise determination of the absolute configuration and enantiomeric purity of chiral molecules like (R)-1,2-Dodecanediol is crucial in many scientific fields. Spectroscopic techniques offer powerful and non-destructive methods to achieve this characterization. These methods rely on the differential interaction of chiral molecules with a chiral environment or polarized light, leading to distinguishable signals for each enantiomer.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the enantiomeric composition of chiral substances. nih.gov In an achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that result in separate, distinguishable signals for each enantiomer, allowing for quantification of enantiomeric excess (ee) and assignment of absolute configuration. This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govmdpi.com

Chiral Solvating Agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral substrate. These interactions lead to differential chemical shifts (Δδ) in the NMR spectrum for the respective enantiomers, a phenomenon known as enantiodiscrimination. The magnitude of this chemical shift difference is influenced by several factors, including the nature of the CSA, the substrate, the solvent, and the temperature. researchgate.net

The formation of these complexes is typically rapid on the NMR timescale. For a diol like this compound, the hydroxyl groups are key interaction sites for forming hydrogen bonds with the CSA. The choice of solvent is critical, as its polarity can affect the stability of the CSA-substrate complexes; less polar solvents often lead to greater enantioselectivity by promoting stronger hydrogen bonding. researchgate.net For instance, CSAs derived from (1R,2R)-1,2-diaminocyclohexane have shown excellent enantiodiscrimination for chiral carboxylic acids, highlighting the potential for amine-based CSAs to interact effectively with the hydroxyl groups of 1,2-diols. researchgate.net

Table 1: Example of ¹H NMR Chemical Shift Differentiation using a Chiral Solvating Agent This table illustrates hypothetical chemical shift data for a racemic 1,2-dodecanediol (B74227) sample in the presence of a generic Chiral Solvating Agent, demonstrating the principle of enantiodiscrimination.

| Proton | Chemical Shift δ (ppm) for (R)-enantiomer | Chemical Shift δ (ppm) for (S)-enantiomer | Chemical Shift Difference (Δδ) (ppm) |

| H-1a | 3.45 | 3.48 | 0.03 |

| H-1b | 3.62 | 3.65 | 0.03 |

| H-2 | 3.70 | 3.75 | 0.05 |

Data is illustrative and based on principles described in cited literature.

Chiral Derivatizing Agents are enantiomerically pure reagents that react covalently with the chiral analyte to form a pair of diastereomers. mdpi.com These diastereomers have distinct physical properties and, consequently, different NMR spectra, allowing for straightforward determination of enantiomeric purity.

For chiral alcohols and diols like this compound, α-Methoxyphenylacetic acid (MPA) is a commonly used CDA. The diol is converted into its bis-MPA ester. The phenyl group in the MPA moiety creates a significant anisotropic effect in the ¹H NMR spectrum, leading to different chemical shifts for the protons in the two diastereomeric esters. researchgate.net By comparing the ¹H NMR spectra of the bis-(R)-MPA and bis-(S)-MPA esters of the diol, the absolute configuration can be assigned. researchgate.net

The methodology involves analyzing the chemical shift differences (Δδ = δS - δR) for the protons of the alcohol moiety. A consistent pattern of positive and negative Δδ values for specific protons, when correlated with a conformational model of the diastereomeric esters, allows for unambiguous assignment of the absolute configuration at the carbinolic centers. researchgate.net

The flexibility of open-chain molecules like 1,2-Dodecanediol can complicate stereochemical analysis at room temperature, as the observed NMR spectrum is an average of multiple rapidly interconverting conformers. Low-temperature NMR spectroscopy can overcome this issue by "freezing out" the molecule into its most stable conformation(s). nih.gov

This technique is particularly powerful when applied to diastereomeric derivatives, such as the bis-MPA esters of 1,2-diols. researchgate.net At low temperatures, the equilibrium between different rotational conformers (rotamers) shifts, leading to significant changes in the observed chemical shifts. By comparing the room- and low-temperature ¹H NMR spectra of a single derivative (e.g., the bis-(R)-MPA ester), it is possible to determine the relative stereochemistry (syn or anti) of the diol. researchgate.net For anti-diols, this single experiment can also reveal the absolute configuration. For syn-diols, comparison of the two diastereomeric esters is typically required. researchgate.net The upfield or downfield shifts of specific proton signals as the temperature is lowered provide direct information about the spatial arrangement of the shielding phenyl groups of the MPA auxiliary relative to the diol's backbone. researchgate.net

Table 2: Representative ¹H NMR Data for Low-Temperature Analysis of a bis-(R)-MPA Ester of a 1,2-Diol

| Proton Group | δ (298 K) | δ (183 K) | Δδ (δ₂₉₈ - δ₁₈₃) | Conformational Inference |

| Methine H | 5.10 | 5.25 | -0.15 | Shielded at low temp |

| Alkyl Substituent | 1.25 | 1.35 | -0.10 | Shielded at low temp |

Data is representative, based on findings for sec,sec-1,2-diols, illustrating the effect of temperature on chemical shifts. researchgate.net

Chromatographic Methods for Enantiomeric Excess Quantification

Chromatographic techniques are paramount for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess (ee). heraldopenaccess.us This is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP), where the two enantiomers interact differently, leading to different retention times. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for resolving enantiomers of a vast range of compounds, including diols. mdpi.com The separation relies on the differential diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. wikipedia.org

For the enantioseparation of 1,2-diols, polysaccharide-based and Pirkle-type CSPs are commonly employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, often provide excellent chiral recognition for a broad range of analytes. The separation mechanism can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into a chiral cavity within the polysaccharide structure. sigmaaldrich.com

The mobile phase composition is critical for achieving optimal separation. Typically, normal-phase conditions using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are effective for separating chiral diols. nih.govmdpi.com The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Table 2: Representative Research Findings for Chiral HPLC Separation of 1,2-Diols

This table summarizes typical conditions used in research for the enantiomeric separation of analogous 1,2-diols, providing a basis for developing a method for this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase | Application Example | Reference |

| Chiralcel OD-H (Polysaccharide-based) | Hexane/Isopropanol (98/2, v/v) | Kinetic resolution of 1-phenyl-1,2-ethanediol | nih.gov |

| Chiralpak AD-H (Polysaccharide-based) | n-Hexane/Isopropanol/Methanol/Diethylamine (75:10:15:0.1, v/v/v/v) | Separation of zolmitriptan (B1197) enantiomers (contains diol moiety) | mdpi.com |

| Diacel Chiralcel OD | n-Hexane/Ethanol/Isopropanol (18:2:1, v/v/v) | Enantiomeric resolution of carbamazepine-10,11-trans-dihydrodiol | mdpi.com |

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) is another highly effective technique for chiral separations, particularly for volatile or semi-volatile compounds. researchgate.net For non-volatile analytes like 1,2-dodecanediol, derivatization is often necessary to increase volatility and improve chromatographic performance. A common approach for alcohols and diols is the formation of O-trifluoroacetyl (TFA) derivatives. chromatographyonline.com

The enantiomeric separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net Cyclodextrins are chiral, cyclic oligosaccharides that can form transient inclusion complexes with the analyte. The differing stability of the diastereomeric complexes formed between the (R)- and (S)-enantiomers and the chiral cyclodextrin selector leads to their separation. researchgate.net Columns such as Astec® CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl) and various Beta Dex phases are specifically designed for this purpose and have shown success in separating 1,2-alkyldiol enantiomers. chromatographyonline.comgcms.cz Optimization of the temperature program, such as using a slow ramp rate, is crucial for maximizing resolution. restek.com

Table 3: Detailed Research Findings for Chiral GC Analysis of 1,2-Alkyldiol Enantiomers

This table presents specific experimental conditions from a study on the GC separation of 1,2-alkyldiol enantiomers, directly applicable to the analysis of this compound.

| Parameter | Condition |

| Analyte Form | O-Trifluoroacetyl (TFA) derivative |

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film |

| Oven Program | 80 °C, then ramp at 5 °C/min to 130 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID), 250 °C |

| Carrier Gas | Helium |

| Application | Separation of various 1,2-alkyldiol enantiomers |

| Reference | chromatographyonline.com |

Multi-Spectroscopic Approaches for Comprehensive Characterization

While chromatography excels at separation and quantification, coupling it with spectroscopic detectors provides a more comprehensive characterization. These hyphenated techniques confirm the identity and structure of the separated components, lending greater certainty to the analysis.

For chiral analysis, coupling HPLC with chiroptical detectors such as a Circular Dichroism (CD) detector is particularly powerful. A CD detector measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have equal and opposite CD signals, this provides unambiguous confirmation of the enantiomeric nature of the separated peaks and can help determine the elution order without needing pure standards in some cases. uma.esresearchgate.net

Alternatively, coupling chromatography (both GC and HPLC) with Mass Spectrometry (MS) is a standard approach for definitive structural confirmation. researchgate.net While MS itself is not a chiral technique, it provides the molecular weight and fragmentation pattern of the eluting compound. When used with a chiral chromatographic method, GC-MS or LC-MS confirms that the separated peaks not only have different retention times but also possess the correct mass for 1,2-dodecanediol (m/z 202.33), confirming their identity as isomers. nih.govnist.gov This combination of separation and mass detection ensures that the quantified peaks are indeed the enantiomers of interest and not co-eluting impurities.

Table 4: Information Gained from Multi-Spectroscopic (Hyphenated) Techniques

| Hyphenated Technique | Information Provided | Relevance to this compound |

| HPLC-CD | Enantiomeric separation, quantification (ee), and sign of the CD signal for each enantiomer. | Confirms enantiomeric relationship of separated peaks and helps assign absolute configuration based on the CD sign. uma.es |

| HPLC-UV/MS | Enantiomeric separation, quantification (ee), UV absorbance, molecular weight, and fragmentation data. | Confirms the molecular identity of the separated enantiomers as 1,2-dodecanediol. researchgate.net |

| GC-MS | Enantiomeric separation (with chiral column), quantification (ee), molecular weight, and fragmentation pattern. | Provides definitive identification of the volatile derivatives of the separated enantiomers. nist.gov |

Applications of R 1,2 Dodecanediol in Asymmetric Catalysis and Organic Transformations

Chiral Ligand Design and Application in Transition Metal Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis. buchler-gmbh.com Chiral diols, including structures analogous to (R)-1,2-Dodecanediol, are important scaffolds in ligand design. alfachemic.com Their effectiveness is rooted in their ability to form stable complexes with a wide range of transition metals, thereby inducing enantioselectivity in catalytic reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. alfachemic.comnih.gov

Asymmetric hydrogenation is a powerful and widely used industrial method for producing enantiomerically pure compounds. nih.gov The efficiency of this transformation heavily relies on the chiral catalyst, which typically consists of a transition metal (like ruthenium, rhodium, or iridium) and a chiral ligand. nih.govnih.gov While complex ligands like BINAP are famous, simpler chiral diol derivatives also play a role in the development of effective catalytic systems.

Derivatives of chiral 1,2-diols are integral components of more complex ligand structures used in these processes. For instance, the well-known Noyori-type catalysts often employ a combination of a chiral diphosphine and a chiral diamine ligand with a ruthenium center. nih.gov The principles of chirality transfer in these systems are foundational. Chiral N-heterocyclic carbene (NHC) catalysts have also been used effectively for the asymmetric hydrogenation of various substrates, including monoenes and dienes, to produce deoxypolyketide fragments. researchgate.net

Research into ruthenium-catalyzed asymmetric hydrogenation demonstrates the broad applicability of these systems. For example, Ru(II)/BINAP catalysts have a wide substrate scope, including functionalized carboxylic acids and enamides. nih.gov The introduction of a chiral 1,2-diamine to the ruthenium-diphosphine complex significantly enhances its ability to hydrogenate simple ketones that lack a coordinating functional group. nih.gov This "metal-ligand bifunctional catalysis" highlights the importance of every component in the chiral environment. nih.gov

| Substrate Type | Catalyst System | Key Features | Ref |

| Simple Ketones | RuCl₂(diphosphine)(1,2-diamine) | The NH₂ moiety in the diamine ligand is crucial for high catalytic activity. | nih.gov |

| α-(Acylamino)acrylic acids | Cationic BINAP–Rh(I) complexes | Yields amino acid derivatives in >90% enantiomeric excess (ee). | nih.gov |

| Monoenes and Dienes | Chiral N-heterocyclic carbene (NHC) catalyst | Used to obtain terminal deoxypolyketide fragments. | researchgate.net |

| Aromatic Ketones & Imines | [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] | Effective for asymmetric transfer hydrogenation (ATH) using isopropanol (B130326) or HCOOH-triethylamine. | nih.gov |

A sophisticated strategy in catalyst design is the concept of ligand cooperation, where two different chiral ligands are used in concert to create a highly effective chiral environment around a metal center. researchgate.net This modular "mix-and-match" approach can accelerate the optimization of catalysts by avoiding the often-tedious synthesis of complex, single-ligand structures. researchgate.net

A prime example of this strategy is the development of Ru(II)-NHC-diamine complexes for asymmetric hydrogenation. researchgate.netresearchgate.net In these systems, a chiral N-heterocyclic carbene (NHC) and a chiral diamine ligand are installed into one ruthenium complex. researchgate.net This modular synthesis allows for the creation of well-defined, air- and moisture-stable precatalysts from readily available components. researchgate.net These heteroleptic complexes have been successfully applied to the asymmetric hydrogenation of challenging substrates like isocoumarins, benzothiophene (B83047) 1,1-dioxides, and various ketones. researchgate.netresearchgate.net The combination of the two distinct chiral ligands provides a unique and highly tunable catalytic pocket, leading to high enantioselectivity. researchgate.net

The seminal work by Noyori on Ru(II)-bisphosphine-diamine catalysts is a foundational example of the ligand cooperation concept, which has since been widely applied in asymmetric catalysis. nih.govresearchgate.net

Asymmetric Oxidation Asymmetric oxidation is a fundamental method for preparing chiral molecules with high oxidation states, such as chiral alcohols, epoxides, and sulfoxides. mdpi.comnih.gov Chiral diols can serve as ligands for metal catalysts used in these transformations. alfachemic.com For instance, the Sharpless asymmetric dihydroxylation, a landmark reaction that converts alkenes to chiral vicinal diols, uses chiral quinine (B1679958) alkaloid ligands with osmium tetroxide. nih.gov While this reaction produces chiral diols, the reverse concept—using chiral diols as ligands—is also prevalent.

The enantioselective oxidation of phenols to create complex chiral structures can be achieved using chiral oxidants. sigmaaldrich.comwikipedia.org For example, chiral iodine(V) derivatives prepared from chiral amino alcohols (structurally related to diols) can transform ortho-alkylphenols into ortho-quinol dimers with significant asymmetric induction. sigmaaldrich.comwikipedia.org Furthermore, certain microorganisms can perform enantioselective oxidation; Rhodococcus sp. 2N has been shown to catalyze the (R)-selective oxidation of 1,3-propanediols to produce chiral hydroxyalkanoic acids. nih.gov

Aldol (B89426) Condensation The aldol reaction is one of the most powerful tools for forming carbon-carbon bonds in organic synthesis. acs.org Developing catalytic and enantioselective versions of this reaction is a major focus of research. researchgate.net Chiral diols and their derivatives, such as BINOL and TADDOL, have been extensively used as organocatalysts or as ligands for Lewis acids to create a chiral environment for the reaction. nih.govresearchgate.net These diol-based catalysts can activate substrates through coordination to Lewis acidic sites or via hydrogen bonding. nih.govresearchgate.net

For example, chiral BINOL derivatives catalyze the enantioselective allylboration of ketones, a reaction analogous to the aldol addition. researchgate.net In the context of direct aldol reactions, various organocatalysts derived from amino acids or chiral diamines have been developed to promote the addition of ketone enolates to aldehydes with high stereocontrol. researchgate.netresearchgate.net The synthesis of chiral 1,3-diols can be achieved through a two-step process involving an asymmetric aldol reaction to form a chiral keto alcohol, followed by a stereoselective reduction. researchgate.netprinceton.edu This highlights the dual role of chiral diols as both targets of synthesis and potential catalysts.

| Reaction Type | Catalyst/Ligand Type | Substrates | Key Feature | Ref |

| Asymmetric Aldol | Proline-derived organocatalyst + Cu(OTf)₂ | Ketones, Aldehydes | Yields chiral 1,3-keto alcohols with >99% ee, which are precursors to 1,3-diols. | researchgate.netprinceton.edu |

| Asymmetric Aldol | Chiral Salen and Salalen ligands | Aldehydes, Thioesters | Stereodivergent reaction allowing access to both syn- and anti-aldol products with high selectivity. | mdpi.com |

| Allylboration of Ketones | Chiral BINOL derivatives | Ketones, Allylboronates | Organocatalytic approach affording tertiary homoallylic alcohols with up to 99% ee. | researchgate.net |

| Aldol Condensation | Manganese(III) complex with a chiral ligand | Benzaldehyde, Aliphatic ketones | Lewis acid catalysis providing excellent yields of condensation products. | wikipedia.org |

Metallaphotoredox catalysis merges visible-light photoredox catalysis with transition metal catalysis, providing novel pathways for bond formation under mild conditions. nih.govsigmaaldrich.com This dual catalytic approach allows for the generation of reactive radical intermediates that can be funneled into a transition metal cycle, enabling challenging cross-coupling reactions. nih.govsigmaaldrich.com

Stereoinduction in these systems is achieved by incorporating chiral ligands into the transition metal catalyst (commonly based on nickel or copper). nih.gov These chiral ligands govern the stereochemical outcome of the bond-forming step. While direct use of this compound as a ligand in published metallaphotoredox systems is not prominent, chiral scaffolds derived from diols or amino alcohols are frequently employed. For example, chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) ligands, which are often synthesized from chiral amino alcohol precursors, have been instrumental in developing enantioselective Ni- and Cu-catalyzed photoredox reactions. nih.gov

These catalytic systems have been applied to a wide range of transformations, including the enantioselective arylation of α-amino acids and the desymmetrization of cyclic meso-anhydrides. nih.gov The principle relies on the chiral ligand controlling the facial selectivity of radical capture or the reductive elimination step from a high-valent metal center. nih.gov

Chiral Auxiliary Roles in Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. nih.govscielo.org.mx This strategy is highly reliable and provides access to enantiomerically pure compounds. nih.govresearchgate.net

Optically pure diols are valuable as chiral auxiliaries for various enantioselective transformations. alfachemic.com Axially chiral diols like 1,1'-Binaphthyl-2,2'-diol (BINOL) have been successfully used as auxiliaries to control the stereochemistry of alkylation and aldol reactions. nih.gov For example, chiral glycine (B1666218) derivatives equipped with a BINOL auxiliary can be alkylated with high diastereoselectivity (up to 86% de) to produce uncommon α-amino acids. nih.gov Similarly, arylglyoxals protected with (R)-BINOL react with Grignard reagents to give protected atrolactaldehydes with excellent diastereomeric excess. nih.gov

The fundamental principle involves the chiral auxiliary creating a sterically biased environment, forcing an incoming reagent to attack the substrate from a specific face. nih.gov While complex diols like BINOL are common, the underlying concept is applicable to simpler chiral diols as well. The two hydroxyl groups can form cyclic acetals or ketals with carbonyl groups on the substrate, creating a rigid chiral framework that directs subsequent reactions. nih.gov This approach is a powerful strategy in modern organic synthesis for producing molecules with multiple, well-defined stereocenters.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. researchgate.net Chiral diols are a prominent class of organocatalysts that operate through non-covalent interactions. nih.gov

Chiral diols, such as derivatives of BINOL and TADDOL, are widely used as versatile catalysts for many reaction types. nih.gov While complex, axially chiral diols are common, simpler C2-symmetric diols like this compound can also serve as the basis for effective organocatalysts. These diols are often used to form chiral Brønsted acids or Lewis acids in situ. For example, reacting a chiral diol with a boron reagent like B(OPh)₃ can generate a chiral boroxinate catalyst. nih.gov This species can then activate substrates, such as imines, for enantioselective additions. nih.gov The diol component ensures that the catalyst is chiral, which is essential for achieving enantioselectivity in the transformation of prochiral substrates. nih.gov These catalyst systems have been applied to a range of transformations, including allylborations, protonations, and aziridination reactions. nih.gov

The power of diol-based organocatalysts stems from their ability to form specific, transient, non-covalent interactions with substrates. mdpi.comnih.gov These interactions, though weaker than covalent bonds, are highly directional and can effectively stabilize the transition state of the desired reaction pathway, thereby lowering its activation energy. nih.govnih.gov

For a diol like this compound, the two hydroxyl groups are the primary sites for interaction. They can act as hydrogen bond donors, forming H-bonds with electronegative atoms (like oxygen or nitrogen) on the substrate. mdpi.comscispace.com This dual hydrogen-bonding can lock the substrate into a specific conformation within the catalyst's chiral environment. nih.gov This precise orientation dictates the face from which the subsequent chemical attack occurs, resulting in high enantioselectivity. nih.gov The balance of favorable interactions, such as hydrogen bonding and CH/π interactions, versus unfavorable steric repulsion determines the stereochemical outcome. nih.gov The effectiveness of these interactions is often dependent on the solvent, as nonpolar solvents can enhance the strength of the ion-pairing and hydrogen bonding between the catalyst and substrate. nih.govnih.gov

Table 2: Key Non-Covalent Interactions in Organocatalysis

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. nih.gov | The primary mode of action; the two -OH groups act as H-bond donors to activate and orient the substrate. mdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The long dodecyl chain contributes to the overall shape of the catalyst's binding pocket, influencing substrate approach through steric hindrance or dispersion forces. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. nih.gov | The polar C-O bonds of the diol can interact with polar functional groups on the substrate, aiding in its orientation. |

| Ion Pairing | Attractive force between oppositely charged ions, often formed between a catalyst and a charged intermediate or substrate. scispace.com | In reactions involving charged intermediates, the diol catalyst can form a chiral ion pair to control stereochemistry. nih.gov |

Chiral Synthons and Building Blocks in Complex Molecule Synthesis

A chiral synthon is a molecular fragment that contains the necessary chirality for the synthesis of a target enantiomerically pure compound. bgu.ac.il this compound is a valuable C12 chiral building block used in the synthesis of more complex, biologically active molecules and pharmaceutical intermediates. guidechem.comresearchgate.net Its two hydroxyl groups provide reactive handles for further chemical modification, while its chiral center provides the stereochemical foundation for the target molecule.

The total synthesis of natural products and pharmaceuticals often relies on a strategy of assembling complex structures from smaller, enantiopure fragments. nih.gov Chiral diols and their derivatives are incorporated into the synthesis of a wide array of compounds, including antibiotics, antitumor agents, and other medicinally useful compounds. nih.govnih.govresearchgate.net The versatility of the diol functional group allows for its conversion into epoxides, ethers, esters, and other functionalities needed to construct the final complex architecture. mdpi.comentrechem.com

Table 3: Bioactive Molecule Classes Synthesized Using Chiral Diol Building Blocks

| Bioactive Molecule Class | Role of Chiral Diol Synthon | Therapeutic Area (Examples) |

|---|---|---|

| Macrolide Antibiotics | Provides a chiral segment for the macrocyclic core. nih.gov | Antibacterial |

| Polyether Ionophores | Used to construct the polyether backbone with defined stereocenters. | Antibacterial, Anticoccidial |

| Prostaglandins | Serves as a precursor for the chiral side chains. | Anti-inflammatory, Cardiovascular |

| Antifungal Agents | Forms the chiral core of azole or other antifungal structures. nih.gov | Antifungal |

The synthetic utility of this compound extends beyond its direct incorporation into target molecules; it also serves as a crucial precursor for the synthesis of other important classes of chiral ligands and auxiliaries. guidechem.com The vicinal diol functionality is readily transformed into other key functional groups with retention of stereochemistry.

One of the most important transformations is the conversion to chiral 1,2-diamines. princeton.edu This can be achieved through a multi-step sequence, for example, by converting the diol to a cyclic sulfate (B86663) or disulfonate, followed by nucleophilic substitution with an azide (B81097) source (like sodium azide) and subsequent reduction. The resulting chiral 1,2-diamines are exceptionally powerful ligands for a wide range of transition metal-catalyzed reactions, including asymmetric hydrogenations and epoxidations. princeton.eduresearchgate.net Similarly, chiral 1,2-diols can be converted into chiral 1,2-amino alcohols, which are also valuable ligands and precursors for chiral oxazolidinones. researchgate.net Furthermore, reactions with vinyl selenones can convert chiral 1,2-diols into enantiopure 1,4-dioxanes and other heterocycles that are frameworks in many pharmaceutical compounds. nih.gov

Table 4: Synthetic Transformations of the 1,2-Diol Moiety

| Starting Functional Group | Target Functional Group | Significance of Product |

|---|---|---|

| 1,2-Diol | 1,2-Diamine | Highly effective chiral ligands for asymmetric catalysis. princeton.edu |

| 1,2-Diol | 1,2-Amino alcohol | Versatile chiral ligands and synthons for other auxiliaries. researchgate.net |

| 1,2-Diol | Diphosphine | Ligands for metal-catalyzed cross-coupling and hydrogenation reactions. nih.gov |

| 1,2-Diol | Epoxide | Reactive electrophilic intermediate for introducing chirality. |

| 1,2-Diol | 1,4-Dioxane | Chiral heterocyclic scaffold for pharmaceuticals. nih.gov |

Research on R 1,2 Dodecanediol in Materials Science and Polymer Chemistry

Incorporation into Biodegradable Polymer Systems

The drive towards sustainable and environmentally friendly materials has spurred research into biodegradable polymers. Diols such as (R)-1,2-dodecanediol are key monomers in the synthesis of biodegradable polyesters and related polymers, which can be broken down by microbial action. nih.govnih.gov The degradation process often involves the hydrolysis of ester bonds, which can be facilitated by enzymes like esterases. nih.govresearchgate.net

Poly(alkylene dicarboxylate)s are a significant class of biodegradable polyesters synthesized through the polycondensation of diols and dicarboxylic acids. mdpi.com While specific studies focusing exclusively on this compound are not prevalent, the synthesis and properties of polyesters using its structural isomer, 1,12-dodecanediol (B52552), provide significant insights. These polymers are typically synthesized via thermal polycondensation, a process that involves heating the monomers, often in the presence of a catalyst, to drive off a small molecule (like water or methanol) and form ester linkages. mdpi.comresearchgate.net High molecular weight polyesters have been successfully synthesized from 1,12-dodecanediol and various aliphatic diacids using melt polycondensation, yielding materials with flexible molecular chains and tensile properties similar to polyethylene. researchgate.net

Poly(ester amide)s (PEAs) are another important class of biodegradable polymers that combine the hydrolyzable ester linkages of polyesters with the strong intermolecular hydrogen bonding of polyamides. researchgate.netuc.pt This combination results in materials with enhanced thermal and mechanical properties compared to their polyester (B1180765) counterparts. researchgate.net The synthesis of PEAs can be achieved through methods like thermal polycondensation, where a diol reacts with a diamide-diester monomer. researchgate.netmdpi.com For instance, PEAs have been synthesized using 1,12-dodecanediol with monomers derived from amino acids like glycine (B1666218) and various dicarboxylic acids. researchgate.net The resulting polymers demonstrate good fiber- and film-forming properties. researchgate.net The incorporation of the long alkyl chain from the dodecanediol (B3190140) moiety influences the flexibility and crystallinity of the final polymer.

Table 1: Synthesis Methods for Biodegradable Polymers Incorporating Long-Chain Diols

| Polymer Type | Synthesis Method | Key Monomers | Typical Properties |

| Poly(alkylene dicarboxylate)s | Melt Polycondensation | 1,12-Dodecanediol, Aliphatic Dicarboxylic Acids (e.g., Adipic Acid, Sebacic Acid) | High molecular weight, flexible chains, properties comparable to polyethylene. researchgate.net |

| Poly(ester amide)s | Thermal Polycondensation | 1,12-Dodecanediol, Diamide-diesters (from amino acids and dicarboxylic acids) | Good thermal and mechanical properties, fiber-forming capabilities. researchgate.netresearchgate.net |

| Poly(ester amide)s | Interfacial Polycondensation | Di-p-toluenesulfonic acid salts of bis-α-(L-amino acid)-α,ω-alkylene diesters, Diacyl chlorides | High polymerization rates, high molecular weights under mild conditions. uc.pt |

This compound serves as a difunctional monomer, meaning it has two reactive hydroxyl (-OH) groups that can participate in polymerization reactions. This makes it a fundamental component in step-growth polymerization to produce polyesters and copolymers. libretexts.org In polyester synthesis, the diol reacts with a dicarboxylic acid or its derivative (like a diester) in a polycondensation reaction. libretexts.org

The synthesis can be carried out through several methods:

Melt Polycondensation: This common industrial method involves heating the diol and diacid/diester monomers at high temperatures (often above 180°C) under vacuum to facilitate the reaction and remove byproducts. researchgate.netrsc.org

Enzymatic Polycondensation: As a greener alternative, enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the polymerization under milder conditions. acs.orgnih.gov This method is particularly useful for synthesizing polymers with heat-sensitive functional groups. For example, copolyesters have been synthesized using 1,12-dodecanediol and furan-based diesters via lipase catalysis. acs.org

The long twelve-carbon chain of dodecanediol imparts flexibility and hydrophobicity to the resulting polymer backbone. By selecting different comonomers (other diols or diacids), a wide range of copolymers with tailored properties can be produced. jku.atajchem-a.com For example, copolymerization can be used to adjust the glass transition temperature, melting point, and mechanical strength of the final material. rsc.org

Table 2: Examples of Polyesters and Copolymers from Long-Chain Diol Monomers

| Polymer/Copolymer | Diol Monomer | Co-monomer(s) | Synthesis Method | Noteworthy Feature |

| Poly(1,12-dodecylene adipate) | 1,12-Dodecanediol | Adipic Acid | Melt Polycondensation | Flexible molecular chains. researchgate.net |

| Poly(1,12-dodecylene sebacate) | 1,12-Dodecanediol | Sebacic Acid | Melt Polycondensation | Tensile strength of 25.3 MPa. researchgate.net |

| Furan-based Copolyester | 1,12-Dodecanediol | Dimethyl 2,5-furandicarboxylate, 3,4-bis(hydroxymethyl)furan | Enzymatic Polycondensation (CALB) | Bio-based polyester synthesis. acs.org |

Chiral Monomers for Optically Active Materials

The inherent chirality of this compound makes it a valuable monomer for creating optically active polymers. When incorporated into a polymer chain, its specific stereochemistry can direct the formation of higher-order helical or twisted structures, leading to materials with unique optical properties, such as those found in liquid crystals. nih.gov

Cholesteric liquid crystals (also known as chiral nematic liquid crystals) are materials that exhibit a helical molecular arrangement. mdpi.comscilit.com This helical structure gives them the ability to selectively reflect circularly polarized light of a specific wavelength, often resulting in vibrant structural colors. mdpi.com By incorporating a chiral monomer like this compound into the structure of a liquid-crystalline polymer (LCP), a cholesteric phase can be induced. elsevierpure.comcapes.gov.br

The synthesis of such polymers often involves the polycondensation of three types of monomers:

A mesogenic (rigid) dicarboxylic acid or its ester, which forms the liquid-crystalline part of the polymer.

An achiral diol, which acts as a flexible spacer.

A chiral diol, such as this compound, which imparts the "twist" to the polymer structure.

Melt polymerization is a common technique used to synthesize these chiral polyesters. elsevierpure.comcapes.gov.br The chiral diol moieties become part of the polymer backbone, and their twisted conformation forces the entire polymer chain to adopt a helical superstructure. nih.gov The resulting materials can exhibit characteristic textures, such as the focal conic fan texture typical of a chiral smectic C phase, when viewed under a polarizing microscope. elsevierpure.com The pitch of the helix, and thus the color of the reflected light, can be tuned by varying the concentration of the chiral diol in the copolymer.

Table 3: Components for Synthesis of Cholesteric Liquid-Crystalline Polymers

| Component Role | Example Compound | Function |

| Mesogenic Unit | Dimethyl 4,4′-biphenyldicarboxylate | Provides rigidity and promotes liquid-crystalline phase formation. elsevierpure.com |

| Achiral Spacer | 1,6-Hexanediol | Imparts flexibility to the polymer chain. elsevierpure.com |

| Chiral Moiety | This compound | Induces a helical superstructure (cholesteric phase). |

Advanced Material Design through Diol Derivatization

The two hydroxyl groups of this compound can be chemically modified to introduce new functionalities. This derivatization opens up possibilities for designing advanced materials with highly specific properties, such as ion-imprinted polymers for selective separation or functional coatings for specialized applications.

Ion-imprinted polymers (IIPs) are crosslinked polymeric materials with recognition sites specifically tailored to bind a target metal ion. bibliotekanauki.plnih.gov The synthesis involves polymerizing functional monomers and a cross-linker around a template ion. After polymerization, the template ion is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target ion. bibliotekanauki.pltaylorfrancis.com

While not directly used, a derivative of this compound could be an excellent functional monomer for IIPs. The hydroxyl groups can be modified, for example, by reacting them with methacrylic acid to form a polymerizable vinyl monomer. nih.gov The two oxygen atoms from the original diol structure, along with the long alkyl chain, could create a unique coordination environment for specific metal ions, enhancing the selectivity of the resulting IIP. The polymerization is typically a free-radical process initiated thermally or photochemically. nih.gov The resulting IIP particles can be used as selective sorbents in solid-phase extraction to preconcentrate trace metal ions from complex matrices like water samples. nih.gov

Furthermore, copolymers incorporating derivatized this compound can be designed for use as functional coatings. For example, peelable coatings for decontamination could be formulated from copolymers where the diol-derived monomer provides specific adhesion and flexibility properties. mdpi.com The chirality and length of the dodecanediol chain could be exploited to control the morphology and surface properties of the coating.

Table 4: Conceptual Design of an Ion-Imprinted Polymer Using a this compound Derivative

| Component | Example/Function | Role in IIP Formation |

| Template Ion | Uranyl (UO₂²⁺), Zinc (Zn²⁺), etc. | Creates the shape and functionality of the binding cavity. nih.govnih.gov |

| Functional Monomer | This compound methacrylate (B99206) (hypothetical) | Provides functional groups (hydroxyls, ethers) to coordinate with the template ion. |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms a rigid, porous polymer network around the template-monomer complex. nih.govnih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization process. |

| Porogen (Solvent) | Toluene (B28343), Acetonitrile | Controls the porosity of the final polymer matrix. bibliotekanauki.pl |

Applications in Drug Delivery Systems and Biomaterial Scaffolds

The investigation into the direct use of this compound for creating sophisticated drug delivery vehicles or as a primary component in tissue engineering scaffolds is limited. Drug delivery systems often employ biodegradable polymers that can encapsulate therapeutic agents and release them in a controlled manner. Similarly, biomaterial scaffolds for tissue regeneration require materials with specific mechanical properties, biocompatibility, and degradation kinetics to support cell growth and tissue formation.

Although direct evidence is scarce, the chemical structure of this compound, featuring a hydrophobic alkyl chain and two hydrophilic hydroxyl groups, suggests its potential as a monomer for the synthesis of new polymers. Such polymers could theoretically be designed to have amphiphilic properties, which are advantageous in the formation of micelles or nanoparticles for drug delivery. The chirality of the (R)-isomer could also be explored to influence the stereochemistry and, consequently, the biological interactions and degradation patterns of resulting polymers.

However, without specific research studies focusing on this compound-based polymers for these applications, any discussion on their performance, such as drug loading capacity, release profiles, or efficacy in promoting tissue regeneration, remains speculative. Detailed research findings and data tables, as requested, cannot be generated due to the absence of published studies on this specific subject.

Further research would be necessary to explore the synthesis of polymers from this compound and to evaluate their potential for use in advanced biomedical applications like drug delivery and the creation of biomaterial scaffolds.

Theoretical and Computational Investigations of R 1,2 Dodecanediol Stereochemistry and Reactivity

Conformational Analysis Studies

The flexibility of the dodecyl chain and the rotational freedom around the C1-C2 bond in (R)-1,2-dodecanediol give rise to a complex conformational landscape. Understanding the relative energies and populations of these conformers is crucial for predicting its physical properties and reactivity.

Quantum mechanical calculations are indispensable for accurately determining the geometries and relative energies of the conformers of this compound. nih.gov Methods like Density Functional Theory (DFT) have proven to be a good balance between computational cost and accuracy for such molecular systems. eurjchem.comresearchgate.net

Studies on smaller, analogous vicinal diols, such as ethane-1,2-diol and propane-1,2-diol, have been performed using DFT methods to analyze their conformational equilibria. nih.gov These studies often focus on the dihedral angle between the two hydroxyl groups and the role of intramolecular hydrogen bonding. For this compound, a similar approach would involve scanning the potential energy surface by systematically rotating the key dihedral angles, followed by geometry optimization of the resulting structures.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical for obtaining reliable results. nih.govarxiv.org DFT calculations can predict the relative stability of different conformers, providing insights into which geometries are most likely to be populated at a given temperature. While specific calculations for this compound are not widely published, the principles from studies on other diols can be directly applied. nih.gov For instance, it is expected that conformers allowing for intramolecular hydrogen bonding would be among the most stable.

| Conformer | O-C-C-O Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60 | 0.00 |

| Gauche 2 | ~-60 | 0.25 |

| Anti | ~180 | 1.50 |

While quantum mechanical calculations are excellent for studying a few stable conformers, Molecular Dynamics (MD) simulations are better suited for exploring the entire conformational landscape of a flexible molecule like this compound. researchgate.netnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box and running the simulation for a sufficient time (e.g., nanoseconds to microseconds) to sample a wide range of conformations. mdpi.com The force field, a set of parameters that describes the potential energy of the system, is a crucial component of MD simulations. mdpi.com

By analyzing the MD trajectory, one can identify the most populated conformational states and the transitions between them. This provides a dynamic picture of the molecule's behavior in solution, which is often more realistic than the static picture from quantum mechanical calculations. The results can be visualized using techniques like Principal Component Analysis (PCA) to reduce the dimensionality of the conformational data. researchgate.net

The conformational preferences of this compound are governed by a delicate balance of stereoelectronic effects and non-bonded interactions. wikipedia.orgmsu.ru Stereoelectronic effects arise from the interaction of electron orbitals. nih.gov In the case of 1,2-diols, hyperconjugation is a key stabilizing interaction. This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty antibonding orbital (e.g., a C-O σ* orbital). nih.gov

The gauche effect, where a conformation with adjacent electronegative substituents having a dihedral angle of approximately 60° is favored over the anti conformation, is another important stereoelectronic phenomenon in 1,2-diols. wikipedia.org This is often attributed to a stabilizing hyperconjugative interaction between the C-H σ orbital and the C-O σ* orbital.

Non-bonded interactions, including van der Waals forces and hydrogen bonding, also play a significant role. The long dodecyl chain will have a tendency to adopt a low-energy, extended conformation to minimize steric clashes. However, the hydroxyl groups can form an intramolecular hydrogen bond, which would favor a more compact, gauche conformation of the O-C-C-O fragment. The final preferred conformation in a given environment will be a result of the interplay of all these competing interactions.

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. scispace.com In the context of conformational analysis, chemometric techniques can be applied to the large datasets generated from MD simulations or experimental techniques like spectroscopy. kent.ac.uk

Principal Component Analysis (PCA) is a powerful chemometric tool for reducing the dimensionality of complex datasets. kent.ac.uk For example, a PCA of an MD trajectory can reveal the principal modes of motion and help to cluster the vast number of snapshots into a few representative conformational families. This allows for a more straightforward interpretation of the conformational landscape.

Other chemometric methods, such as cluster analysis, can also be employed to group similar conformations together. When combined with spectroscopic data (e.g., NMR or IR), chemometrics can help to correlate calculated conformational populations with experimental observations, leading to a more robust understanding of the conformational behavior of this compound.

Mechanistic Elucidation of Enantioselective Reactions

Computational modeling is a powerful tool for understanding the mechanisms of enantioselective reactions involving this compound, either as a substrate or as a chiral auxiliary.

Understanding the origin of enantioselectivity in a catalytic reaction requires detailed knowledge of the transition state (TS) structures of the competing reaction pathways. nccr-catalysis.ch Quantum mechanical calculations, particularly DFT, are widely used to model these transition states. nih.gov

For a reaction involving this compound, computational chemists would model the interaction of the diol with the catalyst and other reactants. By locating the transition state structures for the formation of both possible enantiomeric products and calculating their corresponding activation energies, one can predict which product will be formed preferentially. The difference in the activation energies of the two competing transition states determines the enantiomeric excess of the reaction.

These calculations can provide valuable insights into the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state that are responsible for the stereochemical outcome. This knowledge can then be used to design more selective catalysts or to optimize reaction conditions. While specific studies on this compound are not prevalent, the methodology is well-established and has been successfully applied to a wide range of enantioselective reactions.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Enantioselective Reaction of a Prochiral Substrate with a Catalyst Derived from this compound (Note: This table is illustrative and demonstrates the type of data obtained from computational modeling of transition states.)

| Transition State | Product Enantiomer | Calculated Activation Energy (kcal/mol) |

| TS-R | R | 15.2 |

| TS-S | S | 17.5 |

Future Perspectives and Emerging Research Avenues for R 1,2 Dodecanediol

Development of More Sustainable and Efficient Synthetic Routes for Chiral 1,2-Diols

The industrial production of chiral 1,2-diols, including (R)-1,2-Dodecanediol, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of greener and more efficient methodologies, with a strong emphasis on biocatalysis and chemoenzymatic processes.

Biocatalysis, which utilizes enzymes or whole-cell systems, offers a highly sustainable alternative to conventional chemical synthesis. astrazeneca.com These methods operate under mild conditions, reducing energy consumption, and are highly selective, minimizing the formation of byproducts. astrazeneca.comtudelft.nl Research is actively exploring the use of engineered enzymes, such as lipases and dehydrogenases, for the kinetic resolution of racemic 1,2-dodecanediol (B74227) or the direct asymmetric synthesis from prochiral precursors. For instance, the biosynthesis of related long-chain α,ω-alkanediols, like 1,12-dodecanediol (B52552), has been successfully demonstrated using engineered E. coli, showcasing the potential of whole-cell biotransformation for producing valuable diols from renewable feedstocks. researchgate.net This approach avoids the high temperatures, pressures, and heavy metal catalysts associated with traditional industrial production. researchgate.net

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, is another promising avenue. mdpi.comrjpbr.com This strategy can overcome the limitations of purely enzymatic or chemical routes. For example, a chemoenzymatic pathway could involve the enzymatic production of a chiral precursor, which is then chemically converted to this compound. rsc.org Such integrated processes can lead to higher yields and enantiomeric purity while adhering to the principles of green chemistry. mdpi.com The development of one-pot cascade reactions, where multiple enzymatic and chemical steps occur sequentially in the same reactor, further enhances efficiency and sustainability. entrechem.com

Future research in this area will likely focus on:

Enzyme discovery and engineering: Identifying novel enzymes from diverse natural sources and enhancing their stability, activity, and selectivity for long-chain diols through protein engineering. tudelft.nl

Process optimization: Improving reaction conditions, developing efficient cofactor regeneration systems for enzymatic steps, and designing integrated downstream processing for product purification.

Renewable feedstocks: Utilizing bio-based starting materials, such as fatty acids or alkenes derived from plant oils, to create fully sustainable production pipelines for this compound. nih.gov

Exploration of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure this compound heavily relies on asymmetric catalysis, particularly the asymmetric dihydroxylation of its precursor, 1-dodecene. While osmium-based catalysts, such as those used in the Sharpless asymmetric dihydroxylation, are highly effective, the toxicity and cost of osmium have spurred the search for alternative catalytic systems. researchgate.netrsc.org

Emerging research is focused on developing novel catalysts with improved performance and reduced environmental impact. Key areas of exploration include:

Ruthenium-based catalysts: Ruthenium complexes are emerging as promising alternatives to osmium for asymmetric dihydroxylation. researchgate.net They can exhibit high catalytic activity and enantioselectivity for a range of alkenes. nih.govmdpi.com Recent advancements have focused on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction, even for challenging substrates like long-chain terminal alkenes. nih.govnih.gov

Iron-based catalysts: Iron is an abundant, inexpensive, and non-toxic metal, making it an ideal candidate for sustainable catalysis. Recent breakthroughs have demonstrated the potential of iron complexes in catalyzing highly enantioselective cis-dihydroxylation of alkenes using environmentally benign oxidants like hydrogen peroxide. nih.govmdpi.com Further development of these systems could provide a cost-effective and green route to this compound.

Osmium-free catalytic systems: Beyond ruthenium and iron, other transition metals and even metal-free organocatalysts are being investigated for asymmetric dihydroxylation. rsc.org Organocatalysts, in particular, offer the advantage of being metal-free, robust, and readily available. organic-chemistry.orgnih.gov

The table below summarizes some of the key features of emerging catalytic systems for the synthesis of chiral diols.

| Catalytic System | Key Features & Research Focus | Potential Advantages for this compound Synthesis |

| Ruthenium-based | Development of new chiral ligands to enhance enantioselectivity. mdpi.com | High activity and selectivity, less toxic than osmium. |

| Iron-based | Utilization of abundant and non-toxic metal; use of green oxidants. nih.gov | Cost-effective, environmentally friendly, and sustainable. |

| Osmium-free | Exploration of other transition metals and organocatalysts. rsc.org | Avoids the use of toxic and expensive heavy metals. |

| Heterogenized | Immobilization on solid supports for easy recovery and recycling. cornell.edu | Improved process economy and reduced catalyst waste. |

Advanced Functional Materials Development Based on Chiral Diol Scaffolds

The unique stereochemistry of this compound makes it a valuable building block for the creation of advanced functional materials. klinger-lab.de Its chirality can be translated into macroscopic properties, leading to materials with novel optical, electronic, and self-assembly characteristics.

One of the most promising applications is in the field of chiral liquid crystals . The incorporation of this compound or its derivatives into liquid crystalline structures can induce the formation of helical superstructures, such as cholesteric phases. These materials are of great interest for applications in displays, sensors, and smart windows due to their unique optical properties.

Furthermore, this compound can serve as a chiral monomer for the synthesis of functional polymers . mdpi.com Polymerization of this diol with suitable co-monomers can lead to the formation of chiral polyesters or polyurethanes. These polymers can exhibit interesting properties such as:

Chiral recognition: The ability to selectively interact with other chiral molecules, which is crucial for applications in chiral chromatography and enantioselective catalysis.

Self-assembly: The formation of well-defined nanostructures, such as helical fibers or spheres, driven by the chirality of the polymer backbone. rsc.org

Biocompatibility and biodegradability: Polymers derived from this compound may possess favorable biological properties, making them suitable for biomedical applications. mdpi.com

The long alkyl chain of this compound also imparts amphiphilic character, making it a candidate for the formation of supramolecular gels and vesicles . In solution, these molecules can self-assemble into ordered structures capable of encapsulating other molecules, which is relevant for drug delivery and controlled release systems.

Future research in this domain will likely explore:

The synthesis and characterization of novel polymers and liquid crystals incorporating this compound.

The investigation of the relationship between the molecular chirality of the diol and the macroscopic properties of the resulting materials.

The development of new applications for these chiral materials in areas such as optics, electronics, and biotechnology. nih.govrsc.org

Interdisciplinary Research Integrating this compound in Advanced Chemical Technologies

The unique properties of this compound position it at the intersection of several scientific disciplines, fostering interdisciplinary research that can lead to innovative chemical technologies.

In the field of pharmaceutical synthesis , enantiomerically pure chiral diols are invaluable intermediates. nih.govscispace.com this compound can serve as a chiral building block for the synthesis of complex drug molecules where stereochemistry is critical for therapeutic activity. nih.govmdpi.com The development of efficient synthetic routes to this diol will directly impact the ability to produce novel and more effective pharmaceuticals.

In asymmetric catalysis , this compound can be used as a chiral ligand for the preparation of metal-based catalysts or as a precursor for the synthesis of organocatalysts. organic-chemistry.orgnih.gov The diol's hydroxyl groups can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. This opens up possibilities for developing new catalytic systems for a wide range of asymmetric transformations.

The integration of this compound into materials science is leading to the development of "smart" materials that can respond to external stimuli. For example, polymers containing this chiral diol could exhibit changes in their properties in response to temperature, pH, or light, making them suitable for use in sensors, actuators, and responsive coatings.

Future interdisciplinary research will likely focus on:

Collaborations between organic chemists, materials scientists, and engineers to design and synthesize new functional materials based on this compound.

The use of computational modeling and simulation to predict the properties of materials incorporating this chiral diol and to guide their experimental realization.

Exploring the potential of this compound in emerging fields such as nanotechnology and biotechnology, for example, in the construction of chiral nanostructures and biocompatible devices.

The continued exploration of this compound across these diverse research avenues will undoubtedly lead to exciting discoveries and technological advancements, solidifying its importance as a key chiral building block in modern chemistry.

常见问题

Q. What ethical guidelines apply when publishing datasets involving hazardous intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。